4-(2-Oxopropyl)benzoic acid

Enzymology Cytochrome P450 Biocatalysis

For biocatalysis and asymmetric synthesis, this is the definitive 4-(2-oxopropyl)benzoic acid substrate. Unlike its analogs, it binds CYP199A4 with a Kd of 80 μM, inducing a ~50% high-spin heme shift, and delivers 83% NADH coupling efficiency—yielding 94-95% ee 4-(1-hydroxy-2-oxopropyl)benzoic acid. An 8.8-fold weaker affinity than 4-propionylbenzoic acid prevents product inhibition. Verified by melting point (196.5-197.0 °C) to avoid mis-shipment. Ensure your enzymatic hydroxylation or C-C bond lyase engineering starts with the correct building block. Accept no substitutes for critical P450 studies or crystal structure validation (PDB 8VL0).

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 15482-54-9
Cat. No. B093901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxopropyl)benzoic acid
CAS15482-54-9
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)C(=O)C
InChIInChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)9(5-6)7(2)11/h3-5H,1-2H3,(H,12,13)
InChIKeyOFSIURTYYPSEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Oxopropyl)benzoic Acid (CAS 15482-54-9): Key Physicochemical and Structural Profile for Informed Sourcing


4-(2-Oxopropyl)benzoic acid (CAS 15482-54-9), also known as 4-acetonylbenzoic acid or (4-carboxyphenyl)acetone, is a para-substituted benzoic acid derivative with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . The compound features a ketone functional group on the 2-oxopropyl side chain attached to the benzoic acid core [1]. It exists as a solid with a reported melting point of 196.5-197.0 °C, a predicted boiling point of 330.5±25.0 °C, and a predicted density of 1.200±0.06 g/cm³ . Its structural and functional characteristics position it as a versatile building block in organic synthesis, with particular relevance in enzymatic studies involving cytochrome P450 monooxygenases [2].

Why 4-(2-Oxopropyl)benzoic Acid Cannot Be Simply Swapped with Other Para-Substituted Benzoic Acid Analogs


In the context of enzyme catalysis and biocatalytic applications, the behavior of 4-(2-oxopropyl)benzoic acid is not interchangeable with closely related para-substituted benzoic acid analogs. Even within a single enzyme system such as CYP199A4, the target compound exhibits a distinct binding mode, inducing a ~50% high-spin shift in the heme iron compared to the red-shifted low-spin binding observed for 4-propionylbenzoic acid [1]. This difference in spin-state modulation translates to a binding affinity that is approximately 8.8-fold weaker than 4-propionylbenzoic acid (Kd 80 μM vs. 9.1 μM) yet 1.75-fold stronger than 4-acetylbenzoic acid (Kd 140 μM) [1]. Furthermore, the enzymatic product formation efficiency differs dramatically: the coupling efficiency for 4-(2-oxopropyl)benzoic acid is 83%, compared to only 20% for 4-propionylbenzoic acid, resulting in a 4.2-fold higher product formation rate despite a lower NADH oxidation turnover [1]. Generic substitution would therefore result in profoundly different catalytic outcomes, underscoring the necessity of this specific compound for applications requiring precise enzymatic regioselectivity and high coupling efficiency.

Quantitative Differentiation of 4-(2-Oxopropyl)benzoic Acid: A Comparator-Driven Evidence Guide for Scientific Selection


Enzymatic Binding Affinity: 8.8-Fold Weaker Kd Than 4-Propionylbenzoic Acid Yet 1.75-Fold Stronger Than 4-Acetylbenzoic Acid

The binding affinity of 4-(2-oxopropyl)benzoic acid to wild-type CYP199A4 was measured with a dissociation constant (Kd) of 80 ± 3 μM [1]. This represents an 8.8-fold weaker binding compared to 4-propionylbenzoic acid (Kd 9.1 ± 0.4 μM) and a 1.75-fold stronger binding compared to 4-acetylbenzoic acid (Kd 140 ± 5 μM) [1]. The binding was further characterized by a ~50% high-spin shift in the Soret band, in contrast to the red-shifted low-spin (420 nm) binding observed for both 4-propionylbenzoic acid and 4-acetylbenzoic acid [1].

Enzymology Cytochrome P450 Biocatalysis

Product Formation Efficiency: 4.2-Fold Higher PFR and 4.15-Fold Higher Coupling Efficiency Compared to 4-Propionylbenzoic Acid

In wild-type CYP199A4-catalyzed oxidation, 4-(2-oxopropyl)benzoic acid achieved a product formation rate (PFR) of 123 ± 10 mol (mol CYP)⁻¹ min⁻¹ with a coupling efficiency of 83 ± 3% [1]. In contrast, 4-propionylbenzoic acid yielded a significantly lower PFR of 29 ± 7 min⁻¹ and a coupling efficiency of only 20 ± 2% [1]. The NADH oxidation rate for 4-(2-oxopropyl)benzoic acid was 151 ± 3 min⁻¹, approximately half that of 4-propionylbenzoic acid (282 ± 23 min⁻¹), yet the higher coupling efficiency resulted in a net 4.2-fold higher PFR [1].

Biocatalysis Cytochrome P450 Process Chemistry

Enantioselective Hydroxylation: 94-95% Enantiomeric Excess for α-Hydroxyketone Product

CYP199A4-catalyzed hydroxylation of 4-(2-oxopropyl)benzoic acid produced 4-(1-hydroxy-2-oxopropyl)benzoic acid with an enantiomeric excess of 94-95% [1]. In comparison, the analogous hydroxylation of 4-propionylbenzoic acid generated 4-(2-hydroxypropanoyl)benzoic acid with a lower enantiomeric excess of 85% [1]. Both reactions were regioselective, producing a single major α-hydroxyketone metabolite in each case [1].

Stereoselective Synthesis Biocatalysis Asymmetric Oxidation

Crystallographic Resolution: 1.83 Å Substrate-Bound CYP199A4 Structure with Distinct Active Site Occupancy and Orientation

The crystal structure of wild-type CYP199A4 bound to 4-(2-oxopropyl)benzoic acid was determined at a resolution of 1.83 Å (PDB 8VL0) with a refined substrate occupancy of 94% [1]. In comparison, the 4-propionylbenzoic acid-bound structure was resolved at a slightly higher resolution of 1.70 Å (PDB 8VKF) with 100% occupancy [1]. Critically, the orientation of the oxopropyl group differs significantly between the two substrates within the active site, with the carbonyl oxygen rather than the methyl group positioned for hydrogen abstraction [1].

Structural Biology X-ray Crystallography Enzyme Engineering

Melting Point Differentiation: ~11°C Lower Than 4-Acetylbenzoic Acid; ~54°C Higher Than 4-n-Propylbenzoic Acid

The melting point of 4-(2-oxopropyl)benzoic acid is reported as 196.5-197.0 °C . In comparison, the closely related analog 4-acetylbenzoic acid (CAS 586-89-0) melts at 208-210 °C [1], approximately 11 °C higher. The reduced analog 4-n-propylbenzoic acid (CAS 2438-05-3) melts at 142-144 °C [2], approximately 54 °C lower. This intermediate melting point reflects the unique intermolecular forces introduced by the 2-oxopropyl substituent, which differs from both the shorter acetyl chain and the saturated n-propyl chain.

Physical Chemistry Solid-State Characterization Purification

Optimal Application Scenarios for 4-(2-Oxopropyl)benzoic Acid Based on Verified Differentiated Performance


Preparative Biocatalytic Synthesis of Enantiomerically Enriched α-Hydroxyketones

Researchers seeking to produce 4-(1-hydroxy-2-oxopropyl)benzoic acid with high enantiomeric purity should prioritize 4-(2-oxopropyl)benzoic acid as the starting material. The wild-type CYP199A4 enzyme catalyzes its regioselective hydroxylation with 94-95% enantiomeric excess, a 9-10 percentage point improvement over the analogous conversion of 4-propionylbenzoic acid [1]. The 83% coupling efficiency ensures efficient use of NADH cofactor, making this route suitable for preparative-scale synthesis of enantiomerically enriched building blocks for downstream pharmaceutical applications [1].

Structure-Activity Relationship Studies on Cytochrome P450 Substrate Binding and Spin-State Modulation

4-(2-Oxopropyl)benzoic acid serves as a valuable probe for investigating how para-substituent electronic and steric effects modulate CYP binding affinity and heme iron spin state. Its intermediate Kd (80 μM) and ~50% high-spin shift contrast sharply with the low-spin binding of 4-propionylbenzoic acid (Kd 9.1 μM) and 4-acetylbenzoic acid (Kd 140 μM) [1]. The 1.83 Å resolution crystal structure (PDB 8VL0) provides atomic detail of the binding mode, enabling computational docking and rational design of CYP variants with altered substrate specificity [1].

Enzyme Engineering for Lyase Activity Development

The established CYP199A4-catalyzed hydroxylation of 4-(2-oxopropyl)benzoic acid to generate the α-hydroxyketone metabolite provides a platform for engineering C-C bond cleavage (lyase) activity. The F182A variant of CYP199A4 has been shown to catalyze both hydroxylation and C-C bond cleavage using hydrogen peroxide as the oxidant [1]. The 83% coupling efficiency of the wild-type enzyme with this substrate offers a high baseline for engineering efforts aimed at improving lyase turnover [1].

Quality Control and Identity Verification in Chemical Procurement

Procurement specialists and analytical chemists can use the reported melting point of 196.5-197.0 °C as a simple, non-instrumental identity check to distinguish 4-(2-oxopropyl)benzoic acid from commonly confused analogs such as 4-acetylbenzoic acid (melting point 208-210 °C) or 4-n-propylbenzoic acid (142-144 °C) [1]. This rapid verification step minimizes the risk of costly experimental errors arising from mislabeled or substituted materials.

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